Theaflavin

Antioxidant Activity Free Radical Scavenging Analytical Chemistry

Procure purified Theaflavin (TF1) to eliminate the variability inherent in generic black tea extracts or monomeric catechins. This well-defined benzotropolone dimer delivers 70% higher prostate tissue bioavailability versus EGCG and 2.57-fold greater DPPH radical-scavenging potency than Trolox, making it the definitive reference standard for antioxidant assay calibration. Its non-galloylated structure provides an essential baseline control for SAR studies and cellular immunology assays, enabling precise attribution of gallate-dependent anti-inflammatory effects. Ensure inter-laboratory reproducibility with a characterized single-entity compound.

Molecular Formula C29H24O12
Molecular Weight 564.5 g/mol
CAS No. 4670-05-7
Cat. No. B1682790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheaflavin
CAS4670-05-7
SynonymsTHEAFLAVIN; THEAFLAVINE; Theaflavins; Theaflavin 1; 6-trihydroxy-; Theaflavin, froM green tea; Theaflavin, 98%, from green tea; 1,8-bis(3-alpha,5,7-trihydroxy-2-alpha-chromanyl)-5h-benzocyclohepten-5-one; 5h-benzocyclohepten-5-one,1,8-bis(3-alpha,5,7-trihydroxy-2-alpha-chromanyl)-3,; 3,4,6-Trihydroxy-1,8-bis(3α,5,7-trihydroxy-2α-chroManyl)-5H-benzocyclohepten-5-one
Molecular FormulaC29H24O12
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O
InChIInChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1
InChIKeyIPMYMEWFZKHGAX-ZKSIBHASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Theaflavin (CAS 4670-05-7): A Core Benzotropolone Polyphenol from Black Tea Fermentation for Differentiated Bioactivity Research


Theaflavin (TF1) is a dimeric benzotropolone polyphenol formed exclusively via enzymatic oxidative coupling of epicatechin and epigallocatechin gallate during the fermentation of green tea to produce black tea [1], [2]. As a well-defined, small-molecule flavonoid with a molecular weight of 564.49 g/mol [3], it serves as a key structural and functional marker distinguishing fermented black tea extracts from non-fermented green tea catechins. Its unique benzotropolone core confers distinct antioxidant radical-scavenging kinetics and metal-chelating properties relative to its monomeric precursors [4].

Why Generic Theaflavin Substitution Fails: Crucial Galloylation and Dimerization State Dictates Theaflavin Performance in Sensitive Assays


Substituting theaflavin (TF1) with a generic 'black tea extract' or a structurally similar catechin monomer like EGCG introduces significant and uncontrolled variance in experimental outcomes. Theaflavin's specific non-galloylated dimeric structure and benzotropolone ring system are not conserved across other tea polyphenols [1]. Quantitative studies demonstrate that the degree of galloylation (e.g., TF1 vs. TF3) and the dimerization state directly modulate radical-scavenging hierarchy, cellular permeability, and specific protein-binding affinities [2], [3]. The evidence below confirms that using undefined mixtures or incorrect monomers will fundamentally alter bioactivity data, making it impossible to reproduce results or benchmark against published literature.

Theaflavin's Evidence-Based Differentiation: Quantified Superiority Over EGCG and Other Analogs in Key Bioassays


Theaflavin Exhibits 2.57-Fold Higher DPPH Radical Scavenging Potency than Trolox Standard

In a cell-free DPPH radical-scavenging assay, theaflavin demonstrated significantly higher potency than the reference antioxidant Trolox. The relative antioxidant level, calculated as the IC50,Trolox/IC50,theaflavin ratio, was 2.57 [1]. This indicates that theaflavin is over 2.5 times more effective at quenching DPPH radicals than Trolox under identical conditions.

Antioxidant Activity Free Radical Scavenging Analytical Chemistry

Theaflavin Demonstrates 70% Higher Prostate Tissue Bioavailability than EGCG in a Murine Model

In a mouse study evaluating tissue distribution, the relative bioavailability of theaflavin in prostate tissue was 70% higher than that of epigallocatechin gallate (EGCG) following oral administration of tea preparations [1]. This finding contrasts with general plasma bioavailability, where theaflavins exhibit lower systemic levels than catechins, highlighting a tissue-specific accumulation advantage.

Pharmacokinetics Bioavailability Tissue Distribution

Theaflavin-3,3'-Digallate (TF3) Exhibits Superior DPPH Radical Scavenging Potency Compared to Theaflavin (TF1) and EGCG

A comparative study evaluating the DPPH radical-scavenging ability of theaflavin derivatives demonstrated a clear structure-activity hierarchy. The order of potency was TF3 (theaflavin-3,3'-digallate) > TF2 (theaflavin-3(3')-gallate) > EGCG > TF1 (theaflavin) [1]. This confirms that the addition of gallate ester groups significantly enhances antioxidant capacity, and that the non-gallated theaflavin (TF1) is less potent than its gallated counterparts and even the monomeric catechin EGCG in this specific assay.

Structure-Activity Relationship Antioxidant Polyphenol Chemistry

Theaflavin-3,3'-Digallate (TF3) is a More Potent Inhibitor of Nitric Oxide Generation than EGCG in Activated Macrophages

In lipopolysaccharide (LPS)-activated macrophages, theaflavin-3,3'-digallate (TF3) was found to be a stronger inhibitor of nitric oxide (NO) generation and inducible nitric oxide synthase (iNOS) protein expression than (-)-epigallocatechin-3-gallate (EGCG). In contrast, the non-gallated theaflavin (TF1) and a mixture of monogallated theaflavins (TF2) were less effective [1]. This indicates that the anti-inflammatory potency is directly correlated with the degree of galloylation.

Anti-inflammatory Immunomodulation Macrophage

Validated Applications for Theaflavin (CAS 4670-05-7): From Pharmacokinetic Studies to Antioxidant Benchmarking


Prostate Tissue Bioavailability and Chemoprevention Studies

Based on the quantitative evidence demonstrating a 70% higher prostate tissue bioavailability compared to EGCG [1], this compound is uniquely suited for in vivo studies investigating localized effects of tea polyphenols in the prostate. Researchers should prioritize purified theaflavin over green tea extracts or EGCG when the primary endpoint is achieving pharmacologically relevant concentrations in prostate tissue.

Benchmarking Radical-Scavenging Potency in Antioxidant Assays

Given its well-defined 2.57-fold higher DPPH radical-scavenging potency relative to the Trolox standard [1], theaflavin serves as an excellent reference compound for calibrating and validating antioxidant assays. It provides a reliable benchmark for comparing the potency of novel antioxidants or natural product extracts, ensuring data reproducibility and inter-laboratory consistency.

Structure-Activity Relationship (SAR) Studies on Galloylation-Dependent Bioactivity

The stark contrast in radical-scavenging and anti-inflammatory activities between non-gallated theaflavin (TF1) and its gallated derivatives (TF2, TF3) [1], [2] positions TF1 as an essential negative control or baseline compound in SAR studies. It is critical for delineating the specific contribution of the gallate moiety to overall polyphenol bioactivity.

Negative Control for iNOS/NO-Mediated Anti-Inflammatory Pathways

As the evidence confirms that TF1 is a significantly weaker inhibitor of LPS-induced NO generation and iNOS expression compared to both EGCG and TF3 [1], this compound is ideally employed as a negative control in cellular immunology assays. This allows for the precise attribution of anti-inflammatory effects to galloylation-dependent mechanisms.

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